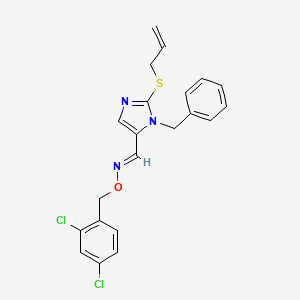
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a compound characterized by a unique imidazole core substituted with various functional groups These groups confer a diverse range of chemical reactivity and biological activities
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime, a multi-step organic synthesis is typically employed:
Step 1: : The preparation of 1-benzyl-1H-imidazole involves the condensation of benzylamine with glyoxal under acidic conditions.
Step 2: : Introduction of the allylsulfanyl group is achieved via the reaction of the imidazole core with allyl thiol in the presence of a base, such as sodium hydride.
Step 3: : Formylation at the 5-position is carried out using a Vilsmeier-Haack reaction, where the imidazole is treated with a formylating reagent like DMF and POCl3.
Step 4: : Finally, the O-(2,4-dichlorobenzyl)oxime moiety is introduced through an oximation reaction with hydroxylamine and 2,4-dichlorobenzaldehyde in an alcohol solvent.
Industrial Production Methods
Industrial-scale production methods would require optimization for yield, purity, and cost-effectiveness. This might include:
Catalysis: : Utilization of specific catalysts to enhance reaction efficiency.
Continuous Flow Chemistry: : Employing continuous flow reactors for scalability and improved safety profiles.
Purification: : Advanced purification techniques such as crystallization or chromatography to achieve high-purity products.
化学反应分析
Types of Reactions
This compound can undergo various reactions due to its functional groups:
Oxidation: : The allylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The aldehyde group can be reduced to an alcohol.
Substitution: : The aromatic rings and imidazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reacting with halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: : Conversion of the allylsulfanyl group to sulfoxide or sulfone derivatives.
Reduction: : Formation of the corresponding alcohol from the aldehyde.
Substitution: : Formation of various substituted imidazole derivatives depending on the electrophile or nucleophile used.
科学研究应用
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime has a wide range of scientific applications:
Chemistry
Catalysts: : Utilized as ligands in the formation of metal complexes for catalytic processes.
Building Block: : A valuable intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potentially acts as an inhibitor for specific enzymes due to its reactive functional groups.
Molecular Probes: : Used in the study of biological pathways and molecular interactions.
Medicine
Drug Development: : Investigated for its potential therapeutic properties in treating diseases due to its unique structure.
Antimicrobial Agent: : Evaluated for activity against various microbial strains.
Industry
Polymer Chemistry: : Used in the modification of polymers to achieve desired physical and chemical properties.
Material Science: : Employed in the development of advanced materials with specific functionalities.
作用机制
The compound’s mechanism of action largely depends on its specific applications. For instance:
Enzyme Inhibition: : It might bind to the active site of enzymes, blocking substrate access.
Molecular Interactions: : It can interact with cellular components, affecting signaling pathways or metabolic processes.
Molecular targets may include enzymes, receptors, and other proteins involved in critical cellular functions. The pathways involved are specific to the application and target.
相似化合物的比较
Similar Compounds
2-(allylsulfanyl)-1-benzyl-1H-imidazole-4-carbaldehyde: : Differing in the position of the formyl group.
2-(methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde: : Variation in the alkyl group.
1-benzyl-2-(ethylsulfanyl)-1H-imidazole-5-carbaldehyde: : Differing in the alkyl chain length.
Uniqueness
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime stands out due to the presence of both an oxime and a dichlorobenzyl moiety. This combination enhances its reactivity and potential for diverse scientific applications, making it more versatile than its similar compounds.
In essence, this compound's distinct functionalities offer unique opportunities in research and industrial applications, setting it apart from other similar chemicals.
属性
IUPAC Name |
(E)-1-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3OS/c1-2-10-28-21-24-12-19(26(21)14-16-6-4-3-5-7-16)13-25-27-15-17-8-9-18(22)11-20(17)23/h2-9,11-13H,1,10,14-15H2/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYDIBNVJCTOPL-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2483698.png)
![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
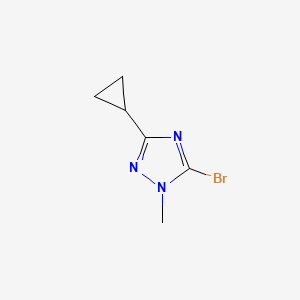
![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)
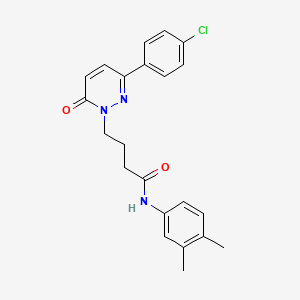
![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)
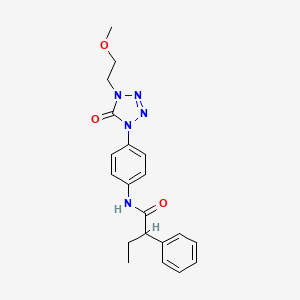
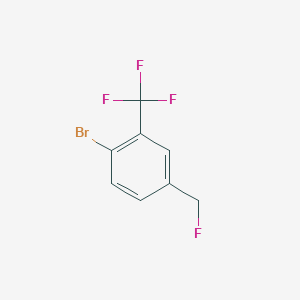



![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)

